Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate
Description
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a benzoyl group at the 3-position and an ethyl ester at the 1-position. The BCP scaffold is prized in medicinal chemistry for its ability to act as a bioisostere for aromatic rings, para-substituted benzenes, and tert-butyl groups, enhancing metabolic stability and solubility while maintaining conformational rigidity.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-2-18-13(17)15-8-14(9-15,10-15)12(16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
WWDKMFOKVRTCGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 1-methylpiperidine-4-carboxylate.
Addition to [1.1.1]propellane: The starting material is added to [1.1.1]propellane, resulting in the formation of the bicyclo[1.1.1]pentane core.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement to meet the demands of various applications .
Chemical Reactions Analysis
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups on the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to mimic the geometry and substituent exit vectors of benzene rings, leading to enhanced biological activity, solubility, and metabolic stability . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate with structurally related BCP derivatives, focusing on substituents and key properties:
Key Observations :
- Substituent Effects: Fluorinated derivatives (e.g., ethyl 3-fluoro-BCP) exhibit reduced steric bulk and increased electronegativity, enhancing metabolic stability.
- Molecular Weight : Ethyl esters generally have higher molecular weights than methyl analogs, impacting lipophilicity and bioavailability.
Biological Activity
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate (EBC) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and metabolic stability. This article explores the biological activity of EBC, synthesizing findings from various studies, including its anti-inflammatory properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
EBC features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties that can enhance metabolic stability and biological activity. The synthesis of EBC typically involves asymmetric synthesis techniques, including Suzuki coupling and radical bicyclopentylation methods, which allow for the incorporation of functional groups that may influence its biological properties .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of EBC derivatives. For instance, compounds derived from bicyclo[1.1.1]pentanes have shown significant efficacy in attenuating inflammatory responses in vitro. One study reported that a specific BCP-containing analogue exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, suggesting a strong anti-inflammatory effect .
Table 1: Biological Activity of Bicyclo[1.1.1]pentane Derivatives
| Compound | IC50 (pM) | Mechanism of Action |
|---|---|---|
| EBC Derivative 6a | <100 | Inhibition of NFκB pathway |
| EBC Derivative 6b | ~200 | Downregulation of TNFα and MCP-1 release |
| EBC | TBD | Potentially similar to above derivatives |
The mechanism behind EBC's biological activity is believed to involve its interaction with specific molecular targets associated with inflammatory pathways. The incorporation of the bicyclic structure allows for enhanced binding affinity to these targets, potentially modulating the signaling pathways involved in inflammation resolution .
Comparative Analysis with Related Compounds
Comparative studies reveal that EBC and its derivatives exhibit distinct advantages over traditional anti-inflammatory agents:
- Metabolic Stability : The rigid structure of bicyclo[1.1.1]pentane provides resistance to metabolic degradation compared to linear compounds.
- Selectivity : EBC derivatives may offer greater selectivity towards inflammatory pathways, reducing off-target effects commonly seen with broader-spectrum anti-inflammatories.
Table 2: Comparison with Traditional Anti-inflammatory Agents
| Feature | This compound | Traditional NSAIDs |
|---|---|---|
| Metabolic Stability | High | Moderate |
| Selectivity | High | Low |
| Side Effects | Potentially lower | Common (GI issues, etc.) |
Case Studies
Several case studies have documented the efficacy of EBC derivatives in preclinical models:
- Case Study 1 : A study involving a BCP analogue demonstrated significant reduction in inflammatory markers in a murine model of sepsis.
- Case Study 2 : Another investigation reported successful modulation of cytokine release in human THP-1 cells treated with EBC derivatives.
These findings underscore the therapeutic potential of EBC as a novel class of anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
